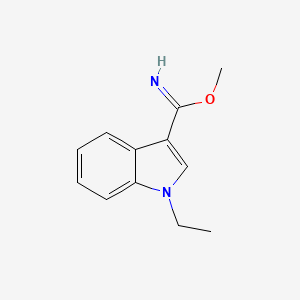
Methyl1-ethyl-1H-indole-3-carbimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-ethyl-1H-indole-3-carbimidate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methyl1-ethyl-1H-indole-3-carbimidate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve multicomponent reactions, which are high-yielding, operationally friendly, and cost-effective .
Chemical Reactions Analysis
Methyl1-ethyl-1H-indole-3-carbimidate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl isocyanoacetate, methanesulfonic acid, and palladium catalysts . Major products formed from these reactions include tricyclic indoles and other heterocyclic derivatives .
Scientific Research Applications
Methyl1-ethyl-1H-indole-3-carbimidate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules. In biology, it is studied for its antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Methyl1-ethyl-1H-indole-3-carbimidate involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions due to the delocalization of π-electrons in the indole nucleus .
Comparison with Similar Compounds
Methyl1-ethyl-1H-indole-3-carbimidate can be compared with other similar compounds such as indole-3-carbaldehyde, 2-methyl-1H-indole-3-carboxylate, and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. This compound is unique due to its specific synthetic routes and diverse applications in various fields.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 1-ethylindole-3-carboximidate |
InChI |
InChI=1S/C12H14N2O/c1-3-14-8-10(12(13)15-2)9-6-4-5-7-11(9)14/h4-8,13H,3H2,1-2H3 |
InChI Key |
XVMCBDDAFOLOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















